molecular formula C17H20N2O3S B5735893 4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide

4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide

Cat. No.: B5735893
M. Wt: 332.4 g/mol
InChI Key: YLFUOJFVQKNVIJ-UHFFFAOYSA-N
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Description

4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is a sulfonamide compound with the molecular formula C17H20N2O3S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in target organisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting protein synthesis and DNA replication .

Comparison with Similar Compounds

4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide can be compared with other sulfonamide compounds, such as:

    Sulfanilamide: Known for its antibacterial properties, sulfanilamide is one of the earliest sulfonamide drugs.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-19(23(2,21)22)16-10-8-15(9-11-16)17(20)18-13-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFUOJFVQKNVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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